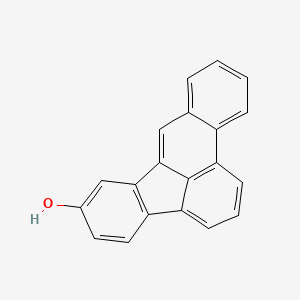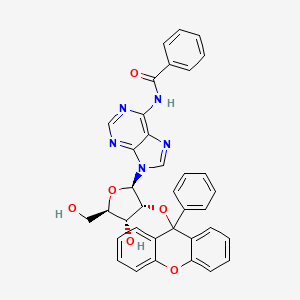
N-Benzoyl-2'-O-(9-phenyl-9H-xanthen-9-yl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is a complex organic compound that combines the structural features of benzoyl, xanthene, and adenosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 2-phenoxybenzophenone undergoes cyclization in the presence of acid and an excess of aluminum chloride (AlCl3) to form 9-phenyl-9H-xanthen-9-ol . This intermediate can then be further reacted with benzoyl chloride and adenosine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The adenosine part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety can yield xanthone derivatives, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and xanthene moieties can interact with hydrophobic pockets in proteins, while the adenosine part can mimic natural nucleosides and interfere with nucleic acid metabolism. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenyl-9H-xanthen-9-ol: Shares the xanthene core structure.
N-Benzoyl-2’-deoxyadenosine: Similar nucleoside structure with a benzoyl group.
Xanthone derivatives: Structurally related compounds with similar chemical properties.
Uniqueness
N-Benzoyl-2’-O-(9-phenyl-9H-xanthen-9-yl)adenosine is unique due to the combination of its three distinct structural components, which confer a unique set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
84315-17-3 |
|---|---|
Molekularformel |
C36H29N5O6 |
Molekulargewicht |
627.6 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(9-phenylxanthen-9-yl)oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H29N5O6/c42-19-28-30(43)31(35(46-28)41-21-39-29-32(37-20-38-33(29)41)40-34(44)22-11-3-1-4-12-22)47-36(23-13-5-2-6-14-23)24-15-7-9-17-26(24)45-27-18-10-8-16-25(27)36/h1-18,20-21,28,30-31,35,42-43H,19H2,(H,37,38,40,44)/t28-,30-,31-,35-/m1/s1 |
InChI-Schlüssel |
ODJQOAMKFNURON-JYYIKNSZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)OC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)OC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)

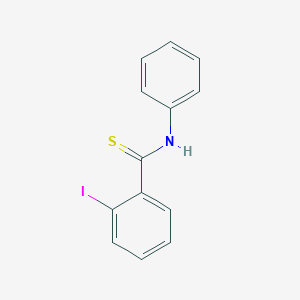
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
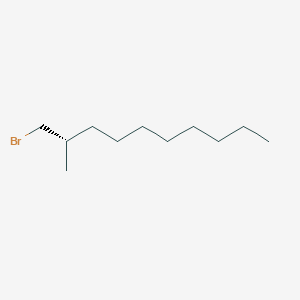
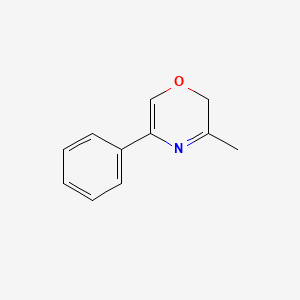



![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)

